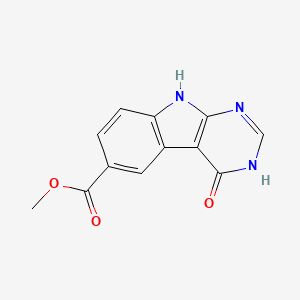![molecular formula C10H11N3O B13151093 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the triazole ring followed by the attachment of the phenyl and ethan-1-ol groups. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal medication that shares the triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: A triazole-containing herbicide.
Uniqueness
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to its specific combination of the triazole ring with the phenyl and ethan-1-ol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3/t8-/m0/s1 |
InChI Key |
ACPLFDFHFDDHOB-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)


![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
